6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity. Pyrimidine derivatives are widely used in various fields, including agriculture, medicine, and materials science, due to their diverse chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrimidine as a core structure, which is then modified through various chemical reactions to introduce the chloro, methyl, and trifluoromethyl groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and trifluoromethylation, followed by purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antifungal and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
- 4-(trifluoromethyl)benzylamine
- Various substituted pyrimidine derivatives .
Uniqueness
What sets 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine apart is its unique combination of chloro, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .
Properties
CAS No. |
1023813-53-7 |
---|---|
Molecular Formula |
C6H5ClF3N3 |
Molecular Weight |
211.57 g/mol |
IUPAC Name |
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H5ClF3N3/c1-11-4-2-3(7)12-5(13-4)6(8,9)10/h2H,1H3,(H,11,12,13) |
InChI Key |
SAGGJJYJLWSBIG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.